(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one
Description
This compound is a thiazole-based enone derivative characterized by a 4-methyl-2-phenyl-substituted thiazole core linked to a propenone side chain terminating in a 3-(trifluoromethyl)phenyl group. The (2E)-configuration of the α,β-unsaturated ketone moiety is critical for its electronic properties, as conjugation between the ketone and the aromatic systems enhances planar rigidity and influences reactivity. The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent, which may improve metabolic stability and alter intermolecular interactions compared to non-fluorinated analogs . Structural determination of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical representation .
Properties
IUPAC Name |
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NOS/c1-13-18(26-19(24-13)15-7-3-2-4-8-15)17(25)11-10-14-6-5-9-16(12-14)20(21,22)23/h2-12H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPMDVKYUWDVQY-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the condensation of appropriate thiazole and benzaldehyde derivatives. One common method involves the use of a base-catalyzed aldol condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol, and bases like sodium hydroxide or potassium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring’s substitution pattern significantly impacts physicochemical and biological properties. Key comparisons include:
Propenone Side Chain Modifications
Variations in the α,β-unsaturated ketone side chain influence conjugation and biological interactions:
- Biological Implications : The CF₃ group in the target compound may improve blood-brain barrier penetration compared to the hydroxylated analog in , which is more polar. The thioxo group in could facilitate metal coordination, relevant to enzyme inhibition.
Electronic and Steric Considerations
- CF₃ vs. Chloro/MeO Groups: The CF₃ group’s strong -I effect stabilizes the enone system, reducing oxidation susceptibility compared to electron-donating groups (e.g., NMe₂ in ).
- Conformational Rigidity: The target compound’s planar enone system, confirmed via crystallography (using SHELX ), contrasts with the non-planar thiazolidinone in , which may adopt puckered conformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
